2-((1-Formylcyclopropyl)methoxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[(1-formylcyclopropyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-6-9-2-1-5-13-10(9)15-8-11(7-14)3-4-11/h1-2,5,7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMPCNZCRWIIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=C(C=CC=N2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Key Reaction Parameters for Synthesis
Research Findings and Patented Methods
A European patent (EP2755722B1) describes synthetic pathways relevant to compounds structurally related to this compound, including:
Use of bases like potassium carbonate or sodium hydride for alkylation steps.
Solvent systems including DMF, THF, acetone, and dichloromethane.
Deprotection and oxidation steps tailored to the protecting groups used.
Multi-step procedures involving coupling, deprotection, and oxidation to achieve the final compound.
These methods emphasize flexibility in choosing reagents and conditions, allowing skilled chemists to adapt protocols for optimal synthesis of the target compound.
Comparative Notes on Related Nicotinonitrile Derivatives
Studies on structurally similar nicotinonitrile derivatives provide insights into reaction conditions:
Sodium alkoxide-mediated condensation reactions in ethanol have been successfully used to prepare nicotinonitrile derivatives with good yields (~72%).
Alkylation and substitution reactions on the pyridine ring are sensitive to steric and electronic effects, requiring careful control of reaction parameters.
These findings support the synthetic strategies for this compound and provide a framework for optimizing its preparation.
Chemical Reactions Analysis
Types of Reactions
2-((1-Formylcyclopropyl)methoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((1-Formylcyclopropyl)methoxy)nicotinonitrile exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through its nitrile and formyl groups. These interactions could modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Nicotinonitrile derivatives differ primarily in their substituents, which influence their reactivity, stability, and biological activity. Key examples include:
Physicochemical Properties
- Lipophilicity : The formylcyclopropyl group increases logP compared to hydroxyethyl-substituted derivatives, improving membrane permeability.
Biological Activity
2-((1-Formylcyclopropyl)methoxy)nicotinonitrile, a compound with the CAS number 2097962-64-4, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a nicotinonitrile moiety, which is known for its diverse biological activities. The presence of the formylcyclopropyl and methoxy groups contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2097962-64-4 |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 220.24 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinase activity, which is crucial in cancer progression and treatment .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging .
Antimicrobial Effects
Initial assessments have indicated that compounds with similar functional groups can exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Study on Kinase Inhibition
A study published in a patent application highlighted the use of nicotinonitrile derivatives as kinase inhibitors in the treatment of various diseases, including cancer and inflammatory conditions. The findings demonstrated significant inhibitory effects on specific kinases associated with tumor growth and metastasis .
Antimicrobial Assessment
In a comparative study assessing the antimicrobial efficacy of various nicotinonitrile derivatives, this compound was included as a candidate. The results suggested promising activity against several bacterial strains, warranting further investigation into its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
